molecular formula C14H16N2O B125041 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline CAS No. 85583-41-1

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline

Cat. No.: B125041
CAS No.: 85583-41-1
M. Wt: 228.29 g/mol
InChI Key: XVOPKNHFHUOKCP-UHFFFAOYSA-N
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Description

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline is an aniline derivative featuring a pyridine ring substituted with a methyl group at the 3-position, connected via an ethoxy linker to the para-position of the aniline moiety. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of related pyridinylmethoxy anilines (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline in ) . Such derivatives are often intermediates in pharmaceuticals, particularly kinase inhibitors or anticancer agents, due to their ability to modulate protein interactions .

Properties

IUPAC Name

4-[2-(3-methylpyridin-2-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-3-2-9-16-14(11)8-10-17-13-6-4-12(15)5-7-13/h2-7,9H,8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOPKNHFHUOKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253466
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85583-41-1
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85583-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization with Sodium Hydride

In a protocol adapted from EP1905761A1, 3-methylpyridin-2-ethanol reacts with 4-fluoroaniline in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 30–35°C for 4 hours, achieving 72% yield after aqueous workup and solvent extraction. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

  • Temperature control : Elevated temperatures (>80°C) promote side reactions, while lower temperatures (30–35°C) minimize degradation.

  • Base stoichiometry : A 1:1 molar ratio of NaH to alcohol ensures complete deprotonation.

Halogen Substrate Variations

Substituting 4-fluoroaniline with 4-chloroaniline increases reaction rates due to the better leaving group ability of chloride. However, this necessitates higher temperatures (50–60°C) and extended reaction times (8–12 hours), reducing yield to 58%.

Catalytic Coupling Strategies for Enhanced Efficiency

Transition metal-catalyzed methods offer atom-economical pathways for ether bond formation.

Copper-Catalyzed Ullmann-Type Coupling

A Cu(I)/polyacrylate resin system (adapted from) enables coupling between 3-methylpyridin-2-ethanol and 4-nitroaniline. Key steps:

  • Protection of the aniline amino group as a nitro derivative.

  • Coupling using Cu(I) (10 mol%), KHCO₃ (2 equiv), and DMSO at 110°C for 24 hours.

  • Reduction of the nitro group to amine using H₂/Pd-C.

This method achieves 65% overall yield but requires stringent oxygen-free conditions.

Palladium-Mediated Buchwald-Hartwig Amination

While less common for ether synthesis, Pd(OAc)₂/Xantphos systems facilitate coupling between bromopyridines and ethoxy-aniline precursors. For example, 2-bromo-3-methylpyridine reacts with 4-aminophenol in toluene at 100°C, yielding 45% product after column chromatography.

Reductive Amination and Protecting Group Strategies

Nitro Reduction Pathways

4-Nitro-(2-(3-methylpyridin-2-yl)ethoxy)benzene is reduced to the target amine using:

  • Catalytic hydrogenation : H₂ (1 atm) with 10% Pd/C in ethanol (82% yield).

  • Chemical reduction : SnCl₂/HCl (aqueous), yielding 76% product but requiring acidic workup.

Boc-Protected Intermediate Synthesis

Introducing a tert-butoxycarbonyl (Boc) group to 4-aminophenol prior to etherification prevents side reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine, achieving 68% overall yield.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity (HPLC)Key Advantage
Williamson (NaH/DMF)30–35°C, 4 h72%99%No chromatography required
Ullmann CouplingCu(I), 110°C, 24 h65%95%Atom-economical
Buchwald-HartwigPd(OAc)₂, 100°C, 12 h45%90%Broad substrate tolerance
Nitro ReductionH₂/Pd-C, RT, 6 h82%98%High functional group fidelity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The aniline group activates the benzene ring toward electrophilic substitution, while the pyridine ring can participate in nucleophilic reactions under specific conditions.

Key Reactions:

  • Amination via SNAr : The pyridine’s electron-deficient nature allows nucleophilic attack at activated positions. For example, substituting halides (e.g., Cl, Br) on the pyridine ring with amines under basic conditions (e.g., NaH/DMF at 30–35°C) .

  • Alkoxy Group Replacement : The ethoxy linker may undergo substitution with stronger nucleophiles (e.g., thiols or amines) under catalytic conditions.

Table 1: Nucleophilic Substitution Conditions

Substrate PositionReagent/ConditionsProductYield/PuritySource
Pyridine C-2NaH/DMF, 30–35°CNitrile derivatives>99% purity

Electrophilic Aromatic Substitution

The aniline ring undergoes regioselective electrophilic substitution due to the strong activating effect of the –NH₂ group.

Key Reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the amine.

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.

  • Halogenation : Direct bromination or chlorination occurs readily at the ortho/para positions.

Note : Steric hindrance from the ethoxy-pyridine group may influence regioselectivity.

Diazotization and Azo Coupling

The primary amine facilitates diazonium salt formation, enabling diverse transformations:

Reaction Pathway:

  • Diazotization: NaNO₂/HCl at 0–5°C yields a diazonium salt.

  • Coupling: React with electron-rich aromatics (e.g., phenols) to form azo dyes.

  • Sandmeyer Reaction: Introduce halides (Cl, Br, I) or cyano groups via Cu catalysts.

Table 2: Diazonium Salt Applications

ApplicationReagentsProduct Type
Azo dye synthesisβ-naphtholColored compounds
IodinationKI, CuCl4-Iodoaniline derivatives

Cross-Coupling Reactions

The pyridine ring can participate in palladium-catalyzed cross-coupling if functionalized with halides:

Example Protocol (Adapted from ):

  • Suzuki-Miyaura Coupling :

    • Substrate: 5-Bromo-2-methylpyridine derivative.

    • Conditions: Pd(PPh₃)₄, K₃PO₄, arylboronic acid, 80–100°C.

    • Outcome: Biaryl pyridine derivatives with >85% yield.

Limitation : The native structure lacks halides, necessitating pre-functionalization (e.g., bromination).

Oxidation and Reduction

Oxidation :

  • Amine to Nitroso/Nitro : Strong oxidants (e.g., KMnO₄) convert –NH₂ to –NO or –NO₂ groups.

  • Pyridine N-Oxidation : mCPBA or H₂O₂ generates pyridine N-oxide, altering electronic properties.

Reduction :

  • Nitrile to Amine : Raney Nickel/HCOOH reduces nitriles to amines (e.g., in related benzaldehyde syntheses ).

Coordination Chemistry

The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). These complexes are pivotal in catalysis or material science applications.

Example : Pd(II)-pyridine complexes enhance catalytic activity in Heck or Sonogashira reactions.

Ether Linkage Reactivity

The ethoxy group is generally stable but cleaves under extreme conditions:

  • Acidic Cleavage : Concentrated HI yields 3-methylpyridin-2-ethanol and 4-iodoaniline.

  • Basic Degradation : Strong bases (e.g., NaOH) at high temperatures may hydrolyze the ether.

Functionalization via Protecting Groups

  • Amine Protection : Acetylation (Ac₂O/pyridine) forms acetamide derivatives, enabling subsequent reactions without amine interference.

  • Deprotection : Hydrolysis (HCl/H₂O) regenerates the free amine.

Scientific Research Applications

Chemistry

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .

Biology

In biological research, this compound is utilized in biochemical assays to study protein interactions and functions. It can modulate enzyme activity and influence cellular signaling pathways due to its ability to bind with specific molecular targets .

Medicine

The compound is a crucial building block for developing drugs aimed at treating metabolic disorders. Its interactions with biological targets can lead to significant therapeutic effects, making it valuable in drug design .

Industry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its properties allow it to be used effectively in various formulations .

Case Studies

Case Study 1: Drug Development
Research has shown that derivatives of this compound exhibit significant biological activity by interacting with specific enzymes involved in metabolic pathways. These interactions have led to the identification of potential drug candidates for treating metabolic disorders .

Case Study 2: Biochemical Assays
In biochemical assays, this compound has been used to assess protein-ligand interactions. Studies indicate that it can effectively modulate the activity of target proteins, providing insights into cellular mechanisms and aiding in the discovery of new therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences electronic and steric properties:

  • 3-Methylpyridin-2-yl vs. 2-Pyridinyl : The target compound’s 3-methyl group (electron-donating) contrasts with unsubstituted pyridinyl groups (e.g., 4-(pyridin-2-ylmethoxy)aniline derivatives in ). Methyl groups enhance lipophilicity and may stabilize the pyridine ring conformation .
  • Trifluoroethoxy Substituents : Compound 4b () has a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl group, where the trifluoroethoxy group’s strong electron-withdrawing nature could reduce electron density on the aniline, affecting binding interactions .
Table 1: Pyridine Substituent Effects
Compound Pyridine Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Reference
Target Compound 3-Methyl C₁₄H₁₇N₂O 243.3 (calculated) N/A -
3-Chloro-4-(pyridin-2-ylmethoxy)aniline 2-Pyridinyl + Cl C₁₂H₁₁ClN₂O 234.68 N/A
4b () 3-Methyl + CF₃CH₂O C₁₄H₁₄F₃N₂O 313.1 91.7
4c () 4-Methoxy + 3,5-dimethyl C₁₃H₁₆N₂O₂ 259.3 94.8

Ethoxy Linker Modifications

The ethoxy linker’s length and substituents impact solubility and conformational flexibility:

  • Heterocyclic Linkers : 4-[2-(1-Pyrrolidinyl)ethoxy]aniline () replaces the pyridine with a pyrrolidine ring, introducing basicity and altering hydrogen-bonding capacity .
  • Morpholine Derivatives: 2-Methyl-4-(3-morpholinopropoxy)aniline () uses a morpholine-propoxy linker, which may improve metabolic stability compared to ethoxy linkers .

Biological Activity

4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound, also known as a pyridine derivative, has a structure that facilitates interactions with various biological targets. Its chemical formula is C14H18N2O, and it features an ethoxy group and a methylpyridine moiety which may enhance its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects, including:

  • Anticancer Activity : It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Protein Interaction Studies : Used in biochemical assays to explore protein functions and interactions .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound demonstrated antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.80 to 2.27 µM. Notably, it was effective against HeLa cells, indicating its potential as a therapeutic agent .
  • Mechanism of Action :
    • Induces G2/M phase arrest in the cell cycle, leading to apoptosis through intrinsic pathways. This was confirmed by mitochondrial depolarization and caspase activation studies .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerHeLa0.80 - 2.27
AntimicrobialS. aureusN/A
E. coliN/A

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on HeLa cells revealed that treatment led to significant cell cycle arrest at the G2/M phase. The increase in cyclin B expression and reduction in cdc2 phosphorylation were observed, indicating effective modulation of the mitotic checkpoint .

Case Study 2: Protein Interaction

In biochemical assays, the compound was utilized to study interactions with tubulin, demonstrating its potential as a lead compound for developing new anticancer therapies targeting microtubule dynamics .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, derivatives with pyridine-linked ethoxy groups (e.g., 4-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}aniline) achieve yields >90% when using alkylation or Mitsunobu reactions under controlled temperatures (50–80°C) and inert atmospheres . Key factors include solvent polarity (e.g., DMF or THF), stoichiometric ratios of reactants, and catalyst selection (e.g., Pd or Cu-based catalysts for coupling steps). Lower yields (<70%) are observed with sterically hindered substrates or improper pH control .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its intermediates?

ESI-MS (electrospray ionization mass spectrometry) is critical for confirming molecular weight, with typical [M+H]+ peaks at m/z 329–331 for analogs . 1^1H/13^13C NMR resolves ethoxy linker protons (δ 3.8–4.3 ppm) and pyridyl aromatic protons (δ 6.8–8.5 ppm). IR spectroscopy verifies NH2_2 stretches (~3400 cm1^{-1}) and ether C-O-C bonds (~1250 cm1^{-1}). Purity (>95%) is validated via HPLC with C18 columns and UV detection at 254 nm .

Q. How can researchers mitigate impurities during the synthesis of this compound?

Common impurities include unreacted aniline precursors or regioisomers from incomplete substitution. Recrystallization (using ethanol/water mixtures) and silica gel chromatography (eluent: ethyl acetate/hexane) effectively remove byproducts. For persistent impurities, orthogonal purification (e.g., preparative HPLC with acetonitrile gradients) is recommended .

Advanced Research Questions

Q. What structural modifications of the pyridinyl-ethoxy-aniline scaffold enhance biological activity in kinase inhibition studies?

Substituting the pyridine ring’s 3-methyl group with electron-withdrawing groups (e.g., trifluoroethoxy in 4b) improves binding affinity to kinase ATP pockets by 2–3-fold compared to methoxy analogs. Bioisosteric replacement of the ethoxy linker with pyrrolidinyl-ethoxy groups (e.g., 4-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives) enhances solubility and metabolic stability .

Q. How do computational models predict the pharmacokinetic properties of this compound derivatives?

Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that logP values >2.5 correlate with increased membrane permeability but reduced aqueous solubility. QSAR models suggest that adding polar substituents (e.g., hydroxyl or morpholinyl groups) lowers logP by 0.5–1.0 units, balancing bioavailability . ADMET predictions highlight potential CYP3A4 metabolism at the ethoxy linker, necessitating deuterium labeling for metabolic stability .

Q. What experimental strategies resolve contradictory data in the biological activity of pyridinyl-ethoxy-aniline analogs?

Discrepancies in IC50_{50} values (e.g., 10 nM vs. 1 µM for similar analogs) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics and cell-based proliferation assays) validate target engagement. Structural analogs with deuterated ethoxy linkers or fluorinated pyridines can isolate steric vs. electronic effects .

Q. How can researchers design stable intermediates for large-scale synthesis of this compound?

Protecting the aniline NH2_2 group with Boc (tert-butoxycarbonyl) prevents oxidation during multi-step syntheses. For example, intermediates like 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate are stabilized via salt formation, enabling storage at –20°C for >6 months .

Methodological Notes

  • Yield Optimization : Use high-throughput screening (HTS) to test 10–20 reaction conditions (e.g., solvents, catalysts) in parallel .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3_3/DMSO-d6_6) and report coupling constants for ethoxy protons .
  • Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with bioactivity data .

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